
N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a cyclohexyl group attached to an ethenyl group, which is further connected to a 4-methylbenzenesulfonamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide typically involves the reaction of 1-ethenylcyclohexylamine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of sulfonamides.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of epoxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide
- N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide
- N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethenyl group allows for additional chemical modifications, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
58567-44-5 |
|---|---|
Molekularformel |
C15H21NO2S |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H21NO2S/c1-3-15(11-5-4-6-12-15)16-19(17,18)14-9-7-13(2)8-10-14/h3,7-10,16H,1,4-6,11-12H2,2H3 |
InChI-Schlüssel |
LAVWGZIVQSDDTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



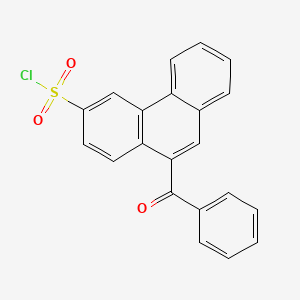
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
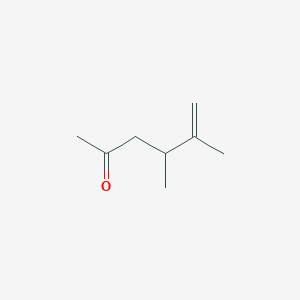
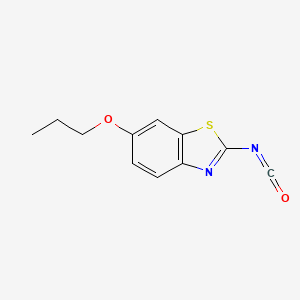
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
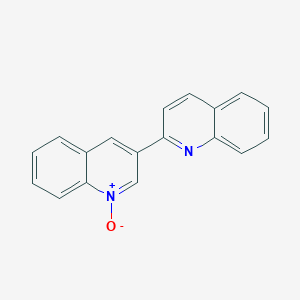
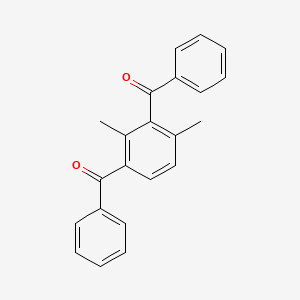
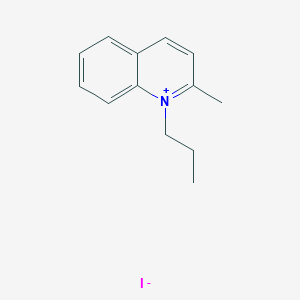

![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
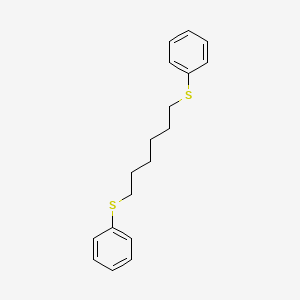
![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
